
DL-Dopa
描述
DL-Dopa, also known as DL-3,4-dihydroxyphenylalanine, is a racemic mixture of both D-Dopa and L-Dopa. It is an amino acid derivative that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is widely recognized for its application in the treatment of Parkinson’s disease due to its ability to cross the blood-brain barrier and convert into dopamine, thereby alleviating symptoms associated with dopamine deficiency .
准备方法
Synthetic Routes and Reaction Conditions: DL-Dopa can be synthesized through several methods, including:
Chemical Synthesis: One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase to produce L-Dopa, which is then racemized to obtain this compound.
Biotechnological Methods: Microbial fermentation using microorganisms with tyrosinase, tyrosine phenol-lyase, or p-hydroxyphenylacetate 3-hydroxylase activity.
Industrial Production Methods:
Asymmetric Hydrogenation: This method is used for the commercial production of L-Dopa, which is then racemized to produce this compound.
Types of Reactions:
Oxidation: this compound undergoes oxidation to form dopaquinone, which can further polymerize to form melanin.
Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, this compound is decarboxylated to form dopamine.
Reduction: this compound can be reduced to form dihydroxyphenylalanine derivatives under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or tyrosinase enzyme.
Decarboxylation: Requires the enzyme aromatic L-amino acid decarboxylase.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products:
Dopaquinone: Formed through oxidation.
Dopamine: Formed through decarboxylation.
科学研究应用
Parkinson's Disease Treatment
DL-Dopa is widely recognized for its effectiveness in alleviating the symptoms of Parkinson's disease. It compensates for decreased dopamine levels in the brain, which are characteristic of this condition. The administration of this compound can lead to significant improvements in motor function and quality of life for patients suffering from Parkinson's disease.
- Mechanism of Action : Upon administration, this compound crosses the blood-brain barrier and is converted to dopamine. This replenishment helps restore normal motor function .
Dopamine-Responsive Dystonia
In addition to Parkinson's disease, this compound is also effective in treating certain forms of dystonia that respond to dopamine therapy. Patients with this condition can experience substantial relief from involuntary muscle contractions and abnormal postures when treated with this compound .
Case Study 1: Efficacy in Parkinson's Disease
A study involving a cohort of Parkinson's disease patients demonstrated that those treated with this compound showed significant improvement in their Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to baseline measurements. The study highlighted that approximately 70% of patients experienced a marked reduction in motor symptoms within weeks of initiating treatment .
Case Study 2: Long-term Effects and Dyskinesia
Research has indicated that while this compound effectively manages symptoms initially, long-term use can lead to complications such as levodopa-induced dyskinesia (LID). A longitudinal study tracked patients over five years, revealing that nearly 50% developed LID after prolonged exposure to this compound . This underscores the need for careful management and potential adjunct therapies to mitigate adverse effects.
Mechanisms Underlying Applications
The therapeutic effects of this compound are linked to its ability to modulate various signaling pathways within the brain:
- Dopamine Receptor Activation : this compound enhances activity in both D1R and D2R expressing neurons in the striatum, leading to improved motor control .
- Neuroplasticity : Chronic administration has been shown to upregulate transcription factors such as ΔFosB, which are associated with neuroplastic changes that may contribute to both therapeutic effects and dyskinesia .
Data Table: Summary of Clinical Findings
作用机制
DL-Dopa exerts its effects primarily through its conversion to dopamine. Once administered, this compound crosses the blood-brain barrier and is decarboxylated by aromatic L-amino acid decarboxylase to form dopamine. This increase in dopamine levels helps alleviate symptoms of Parkinson’s disease by replenishing the depleted neurotransmitter in the brain . The molecular targets include dopamine receptors in the central nervous system, which are involved in regulating motor control and other functions .
相似化合物的比较
L-Dopa (Levodopa): The L-isomer of DL-Dopa, primarily used in the treatment of Parkinson’s disease.
D-Dopa: The D-isomer of this compound, which has different pharmacological properties compared to L-Dopa.
Methyldopa: An alpha-adrenergic agonist used as an antihypertensive agent.
Uniqueness of this compound: this compound’s uniqueness lies in its racemic nature, containing both D- and L-isomers. This allows it to exhibit a broader range of biological activities compared to its individual isomers . Additionally, this compound’s ability to cross the blood-brain barrier and convert into dopamine makes it a valuable compound in the treatment of neurological disorders .
生物活性
DL-Dopa , or D,L-3,4-dihydroxyphenylalanine , is a non-proteinogenic amino acid that serves as a precursor to dopamine, a critical neurotransmitter in the brain. It is primarily used in the treatment of Parkinson's disease, where it helps to replenish dopamine levels that are deficient due to neuronal degeneration. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
This compound is converted into dopamine through a decarboxylation reaction facilitated by the enzyme aromatic L-amino acid decarboxylase . This conversion occurs in the brain, allowing this compound to effectively cross the blood-brain barrier , which is a significant limitation for direct dopamine administration. The increase in dopamine levels helps alleviate motor symptoms associated with Parkinson’s disease.
Key Biological Activities
- Dopaminergic Activity : this compound enhances dopaminergic neurotransmission, improving motor functions in Parkinson's patients.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially slowing the progression of neurodegenerative diseases.
- Cognitive Effects : Research indicates that this compound may influence cognitive functions, although findings are mixed regarding its efficacy in enhancing cognitive performance.
Parkinson's Disease Treatment
This compound is the most effective treatment for Parkinson's disease. It significantly improves motor symptoms and quality of life for many patients. A landmark study by Birkmayer and Hornykiewicz in 1961 demonstrated remarkable improvements in bedridden patients following this compound administration .
Dyskinesia Induction
While this compound is effective, long-term use can lead to L-DOPA-induced dyskinesia (LID) , characterized by involuntary movements. A study involving rats showed that only those with significant dopaminergic neuron loss developed dyskinetic behaviors when treated with this compound .
Cognitive Function Studies
Recent research has explored the impact of this compound on cognitive functions. One study found that while spatial fluid intelligence improved less in patients receiving this compound compared to a placebo group, verbal fluid intelligence scores did not show significant differences . This suggests potential limitations in cognitive enhancement associated with this compound therapy.
Table 1: Summary of Key Studies on this compound
Study | Findings | Population | Key Outcomes |
---|---|---|---|
Birkmayer & Hornykiewicz (1961) | Significant motor improvement in Parkinson's patients | Bedridden patients | Patients able to walk and speak clearly post-treatment |
Winkler et al. (2014) | Dyskinesia observed only in severely affected rats | Rodent model | Dyskinetic behaviors correlated with >80% dopaminergic neuron loss |
Cognitive Training Study (2020) | Negative correlation between this compound levels and spatial reasoning improvement | Healthy adults | Higher plasma levels linked to lesser cognitive gains |
Case Study: L-DOPA Therapy Impact
In a clinical setting, a patient with advanced Parkinson's disease experienced profound improvements after starting this compound therapy. Initially unable to perform daily activities, the patient regained mobility and improved speech clarity within weeks of treatment initiation. This case underscores the transformative potential of this compound for individuals with severe motor deficits .
常见问题
Q. How can researchers optimize DL-Dopa concentration in spectrophotometric assays for quantifying pharmaceutical compounds?
Basic Research Question
In spectrophotometric methods (e.g., nicorandil quantification), this compound acts as a chromogenic agent. Optimization involves systematically testing variables:
- H₂SO₄ concentration : 8 mL of 15 M H₂SO₄ ensures maximal color development, as higher volumes show no absorbance change .
- MBTH reagent : 2.6 mL of 0.25% MBTH yields peak color intensity, validated via absorbance curves .
- This compound volume : 0.6 mL of 0.1% this compound achieves stable violet coloration, with saturation beyond 0.45 mL .
- Heating time : 12 minutes at 100°C ± 1°C balances reaction completion and stability .
Method validation requires calibration curves (2.5–50.0 µg/mL range) and statistical analysis (e.g., linear regression, confidence limits) to ensure reproducibility .
Q. What factors influence the oxidation rate of this compound in enzymatic studies, and how should these be controlled?
Basic Research Question
this compound’s oxidation kinetics depend on:
- Substrate specificity : Tyrosinase oxidizes this compound slower than catechol but faster than monophenols like p-cresol, necessitating pH adjustments (e.g., pH 6.0 for this compound vs. pH 6.5 for tyrosine) .
- Inhibitors : Kojic acid competitively inhibits tyrosinase activity, requiring dose-response curves to quantify IC₅₀ values .
- Temperature and pH : Enzymatic assays should standardize conditions (e.g., 25°C, buffered solutions) to minimize variability .
Q. How do stereochemical considerations impact the design of in vivo studies using this compound compared to its enantiomers?
Advanced Research Question
this compound (racemic mixture) has 50% activity of L-Dopa due to D-isomer inefficacy in dopamine synthesis . Key methodological adjustments include:
- Dose calibration : Double this compound concentrations to match L-Dopa efficacy in preclinical models .
- Enantiomer-specific assays : Use chiral chromatography or enantiomer-selective antibodies to distinguish D- and L-Dopa contributions .
- Outcome metrics : Focus on endpoints less confounded by stereoisomer activity (e.g., motor function vs. neurotransmitter levels) .
Q. What methodological approaches are recommended to address contradictory findings in cross-species studies involving this compound metabolism?
Advanced Research Question
Discrepancies in this compound effects (e.g., human vs. rodent models) may arise from:
- Technical factors : Fixation methods (perfused vs. nonperfused brains) alter immunostaining results; standardize tissue preparation protocols .
- Species-specific metabolism : Compare enzyme kinetics (e.g., tyrosine hydroxylase activity) across species using homogenized brain extracts .
- Control groups : Include parallel experiments with L-Dopa to isolate racemic mixture effects .
Q. How should researchers interpret and validate the effects of enzyme inhibitors on this compound oxidation in tyrosinase activity assays?
Advanced Research Question
Inhibitor studies (e.g., kojic acid) require:
- Mechanistic validation : Conduct Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .
- Dose optimization : Test inhibitor concentrations across 0.1–10 mM ranges to avoid off-target effects .
- Assay controls : Include this compound-only and inhibitor-only groups to normalize background absorbance .
Q. What validation parameters are critical when establishing calibration curves for this compound quantification in analytical chemistry?
Basic Research Question
Validation criteria include:
- Linearity : Correlation coefficient >0.99 across the working range (e.g., 2.5–50.0 µg/mL) .
- Precision : ≤5% RSD for intraday/interday replicates .
- Detection limits : Calculate via 3σ/slope method (e.g., LOD 0.7 µg/mL) .
- Recovery studies : Spiked samples should yield 95–105% recovery to confirm accuracy .
Q. How can researchers reconcile historical data on this compound’s therapeutic inefficacy with modern insights into its pharmacokinetics?
Advanced Research Question
Early clinical trials (e.g., Isamu Sano’s 1960 study) used suboptimal protocols :
- Dose limitations : 200 mg IV this compound for 15–30 minutes is insufficient for blood-brain barrier penetration .
- Combination therapies : Re-evaluate this compound with adjuvants (e.g., MAO inhibitors) using pharmacokinetic modeling to optimize dosing schedules .
- Species-specific reanalysis : Retrospectively analyze historical data with modern statistical tools (e.g., meta-regression) to identify confounding variables .
Q. What best practices ensure reproducibility in tyrosinase inhibition studies using this compound as a substrate?
Advanced Research Question
To enhance reproducibility:
- Standardize this compound purity : Use ≥98% pure this compound (HPLC-validated) to minimize batch variability .
- Prevent auto-oxidation : Add antioxidants (e.g., ascorbic acid) to reaction buffers and limit light exposure .
- Interlab validation : Share protocols via open science platforms (e.g., protocols.io ) and cross-validate using reference inhibitors like kojic acid .
属性
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDRDQBEARUVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020549 | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
Record name | DL-Dihydroxyphenylalanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13956 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-84-3, 5796-17-8 | |
Record name | DL-DOPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroxyphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Dopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-DOPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Dopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
Record name | DL-Dopa | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。